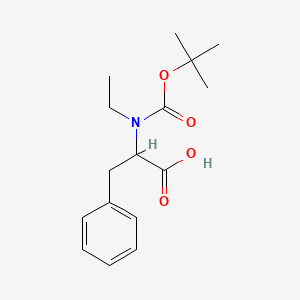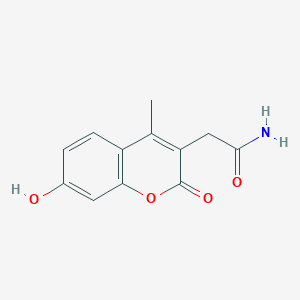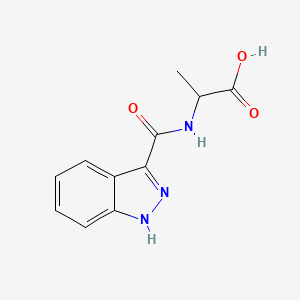![molecular formula C17H11BrO4 B2826667 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one CAS No. 147723-08-8](/img/structure/B2826667.png)
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one” is a derivative of benzo[d][1,3]dioxin-4-one . Benzo[d][1,3]dioxin-4-one derivatives are known to play a pivotal role in natural products and synthetic organic chemistry . They have been identified as an active core in many biologically active molecules such as nucleoside base transport inhibitor, topoisomerase I inhibitor, antiplasmodial and cytotoxic drugs, etc., and its thio derivatives find applications as an insecticide, crop protection agents, and fungicides .
Synthesis Analysis
Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Microwave-Assisted Cyclization : This compound can be synthesized via microwave-assisted cyclization under mildly basic conditions, demonstrating the utility of microwave irradiation in the synthesis of complex organic compounds (Dao et al., 2018).
Antioxidant Activity : New derivatives of this compound have been shown to possess significant antioxidant activity. This is particularly notable when comparing their effectiveness with known antioxidants like ascorbic acid (Kadhum et al., 2011).
Cytotoxic Activity : Studies have demonstrated that certain derivatives exhibit cytotoxic activities against human breast cancer cell lines. This suggests potential applications in cancer research and treatment (Alipour et al., 2016).
Biological and Medicinal Applications
Antibacterial Evaluation : Some synthesized compounds of this class have been evaluated for their antibacterial activity, showing effectiveness against various bacterial strains. This indicates potential use in developing new antibacterial agents (Velpula et al., 2015).
Antimicrobial Activity : Various synthesized derivatives have been tested for their antimicrobial activity, with some showing greater effectiveness than standard antibiotics like Ciprofloxacin. This highlights their potential in antimicrobial drug development (Boregowda et al., 2014).
Advanced Chemical Applications
Efficient Synthesis of Fused Heterocycles : Innovative methodologies have been developed for the synthesis of benzo[c]chromen-6-ones and isocoumarins using these compounds, demonstrating their versatility in creating complex chemical structures (Fan et al., 2012).
Radical Cyclization Applications : The compound has been used in Bu3SnH mediated cyclizations to synthesize 6H-benzo[c]chromen-6-ones, showing its utility in complex organic synthesis and cyclization reactions (Bowman et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular levels, including modulation of protein function, alteration of cellular metabolism, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Propriétés
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c18-11-5-10-8-20-9-21-17(10)13(6-11)16-7-14(19)12-3-1-2-4-15(12)22-16/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDISCOUJVZXDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=CC=CC=C4O3)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)
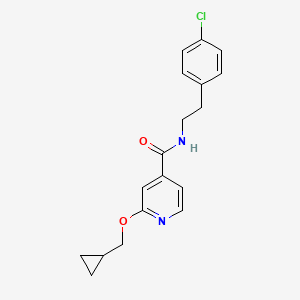
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)

![N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide](/img/structure/B2826593.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2826594.png)
![Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate](/img/structure/B2826595.png)
![2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B2826596.png)
![5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2826598.png)
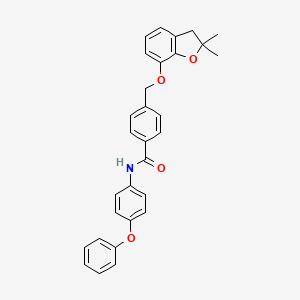
![4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2826603.png)
